tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate
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Overview
Description
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate is a complex organic compound that features a tert-butyl group, a benzo[b]thiophene core, and a carbamate functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the 2-hydroxy-1-phenylethoxy group: This step often involves etherification reactions using phenolic compounds and ethylene oxide derivatives.
Formation of the imino group: This can be done through condensation reactions with appropriate amines.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[b]thiophene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another compound featuring a tert-butyl group and a phenyl ring.
tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
1209492-90-9 |
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Molecular Formula |
C22H24N2O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
tert-butyl (NZ)-N-[amino-[4-(2-hydroxy-1-phenylethoxy)-1-benzothiophen-2-yl]methylidene]carbamate |
InChI |
InChI=1S/C22H24N2O4S/c1-22(2,3)28-21(26)24-20(23)19-12-15-16(10-7-11-18(15)29-19)27-17(13-25)14-8-5-4-6-9-14/h4-12,17,25H,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
RUANALAZIYIMDQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)\N |
SMILES |
CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)OC(CO)C3=CC=CC=C3)N |
Synonyms |
(E)-tert-butyl aMino(4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)MethylenecarbaMate |
Origin of Product |
United States |
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